molecular formula C6H9NO B12957867 (5S)-1-Azabicyclo[3.2.0]heptan-7-one CAS No. 67506-08-5

(5S)-1-Azabicyclo[3.2.0]heptan-7-one

Cat. No.: B12957867
CAS No.: 67506-08-5
M. Wt: 111.14 g/mol
InChI Key: INAHHIFQCVEWPW-YFKPBYRVSA-N
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Description

(S)-1-Azabicyclo[320]heptan-7-one is a bicyclic compound that features a nitrogen atom within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Azabicyclo[3.2.0]heptan-7-one typically involves the cyclization of amino acids or their derivatives. One common method involves the catalytic hydrogenation of diesters in an acidic medium, followed by cyclization using phosphine oxides. For example, the hydrogenation of ethyl pyrrole-2-acetate derivatives over a rhodium catalyst in the presence of acetic acid can yield the desired bicyclic structure .

Industrial Production Methods

Industrial production of (S)-1-Azabicyclo[3.2.0]heptan-7-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-pressure hydrogenation systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Azabicyclo[3.2.0]heptan-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different stereoisomers depending on the conditions used.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using rhodium or palladium catalysts.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce alkyl or aryl groups into the bicyclic structure.

Scientific Research Applications

(S)-1-Azabicyclo[3.2.0]heptan-7-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-1-Azabicyclo[3.2.0]heptan-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a β-lactamase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of β-lactam antibiotics . This interaction is crucial for enhancing the efficacy of β-lactam antibiotics against resistant bacterial strains.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-Azabicyclo[3.2.0]heptan-7-one is unique due to its specific stereochemistry and the presence of a nitrogen atom within the bicyclic structure. This configuration imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

67506-08-5

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

(5S)-1-azabicyclo[3.2.0]heptan-7-one

InChI

InChI=1S/C6H9NO/c8-6-4-5-2-1-3-7(5)6/h5H,1-4H2/t5-/m0/s1

InChI Key

INAHHIFQCVEWPW-YFKPBYRVSA-N

Isomeric SMILES

C1C[C@H]2CC(=O)N2C1

Canonical SMILES

C1CC2CC(=O)N2C1

Origin of Product

United States

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